molecular formula C10H10F2N4O2 B10907091 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid

1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B10907091
M. Wt: 256.21 g/mol
InChI Key: GWLXHODMYAIKFQ-UHFFFAOYSA-N
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Description

1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the difluoroacetoacetic acid ester, which is then treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is subsequently reacted with methyl hydrazine to form the pyrazole ring. The final step involves hydrolysis with sodium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound has been optimized by various chemical companies to ensure high yield and purity. The process involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid involves inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. By binding to the active site of SDH, the compound disrupts the electron transport chain, leading to reduced cellular respiration and energy production. This mechanism is particularly effective in inhibiting the growth of fungal pathogens .

Properties

Molecular Formula

C10H10F2N4O2

Molecular Weight

256.21 g/mol

IUPAC Name

1-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H10F2N4O2/c11-9(12)6-15-2-1-8(14-15)5-16-4-7(3-13-16)10(17)18/h1-4,9H,5-6H2,(H,17,18)

InChI Key

GWLXHODMYAIKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1CN2C=C(C=N2)C(=O)O)CC(F)F

Origin of Product

United States

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